1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Description
The compound 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a pyrrolidine derivative featuring two distinct benzofuran-based substituents. The pyrrolidine core is substituted at position 1 with a benzofuran-2-carbonyl group and at position 3 with a 2,3-dihydrobenzofuran-5-yl moiety. This structural combination introduces both aromaticity (from benzofuran) and partial saturation (from dihydrobenzofuran), which may influence its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-21(20-12-15-3-1-2-4-19(15)25-20)22-9-7-17(13-22)14-5-6-18-16(11-14)8-10-24-18/h1-6,11-12,17H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHLRDMCEDNEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a novel compound derived from benzofuran, a class of organic compounds known for their significant biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can be represented as follows:
This compound features a pyrrolidine ring linked to two benzofuran moieties, which are known for their diverse pharmacological properties.
Biological Activities
Benzofuran derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to 1-(1-Benzofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibited significant inhibitory effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HePG2 (liver cancer) | 11 - 17 |
| Compound B | MCF-7 (breast cancer) | 4.17 - 8.87 |
| Compound C | PC3 (prostate cancer) | 2.21 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds against specific cancer types .
The anticancer activity of benzofuran derivatives often involves the inhibition of key signaling pathways such as PI3K and VEGFR-2. For example, a study found that a related compound inhibited PI3K with an IC50 of 2.21 nM, showcasing its potential as a dual inhibitor targeting both PI3K and VEGFR pathways . Additionally, cell cycle arrest and apoptosis induction have been observed in treated cancer cells, indicating that these compounds may disrupt normal cellular processes leading to cancer cell death .
Case Studies
Several case studies have documented the biological activity of benzofuran derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of benzofuran derivatives and evaluated their anticancer activity against multiple cell lines including HePG2 and MCF-7. The results indicated that certain derivatives had significant growth inhibitory effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inhibition Studies : Another investigation focused on the inhibitory effects of benzofuran derivatives on PI3K and VEGFR-2 pathways. The findings revealed that these compounds not only inhibited cancer cell proliferation but also showed promise in targeting critical enzymes involved in tumor growth and metastasis .
Comparison with Similar Compounds
Key Observations:
Substituent Complexity : The target compound’s benzofuran-2-carbonyl group distinguishes it from darifenacin, which uses a diphenylacetamide moiety for muscarinic receptor binding. This substitution may alter electron distribution and hydrogen-bonding capacity .
Dihydrobenzofuran vs. Benzofuran: Compared to 5-APDB (a psychoactive dihydrobenzofuran derivative), the target compound lacks the aminopropyl side chain critical for serotonin receptor activation, suggesting divergent biological targets .
Research Findings and Implications
Receptor Targeting : The dihydrobenzofuran group in darifenacin contributes to its selectivity for muscarinic receptors . By analogy, the target compound’s dihydrobenzofuran-5-yl group may similarly enhance affinity for hydrophobic binding pockets.
Metabolic Stability : The saturated dihydrobenzofuran ring may reduce oxidative metabolism compared to fully aromatic benzofurans, as seen in 5-APDB’s pharmacokinetic profile .
This contrasts with the flexible ethyl linker in darifenacin’s dihydrobenzofuran substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
